6-Ethoxy-3-hydroxypyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrazine-2-carboxylic acid with ethyl iodide in the presence of a base, such as potassium carbonate, to form the ethoxy derivative. The resulting product is then subjected to amidation using ammonia or an amine to yield the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ethoxy-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-ethoxy-3-oxopyrazine-2-carboxamide.
Reduction: Formation of 6-ethoxy-3-hydroxypyrazine-2-amine.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-3-hydroxypyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 6-Ethoxy-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes or proteins involved in biological processes. For example, similar compounds such as favipiravir inhibit the RNA-dependent RNA polymerase of viruses, thereby preventing viral replication . The exact molecular targets and pathways for this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxypyrazine-2-carboxamide
- 6-Fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir)
- 6-Bromo-3-hydroxypyrazine-2-carboxamide
Comparison: 6-Ethoxy-3-hydroxypyrazine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir), which is a well-known antiviral agent, this compound may exhibit different pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C7H9N3O3 |
---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
5-ethoxy-2-oxo-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-4-3-9-7(12)5(10-4)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,12) |
InChI-Schlüssel |
RGODOTITEHGDJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CNC(=O)C(=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.